4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine
Description
4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine is a substituted oxane (tetrahydropyran) derivative featuring a 2-chloro-4-fluorophenyl group attached via a methylene bridge to the 4-amino position of the oxane ring. Such compounds are typically explored in medicinal chemistry as building blocks for central nervous system (CNS) drugs or enzyme inhibitors due to their balanced polarity and conformational rigidity .
Properties
Molecular Formula |
C12H15ClFNO |
|---|---|
Molecular Weight |
243.70 g/mol |
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)methyl]oxan-4-amine |
InChI |
InChI=1S/C12H15ClFNO/c13-11-7-10(14)2-1-9(11)8-12(15)3-5-16-6-4-12/h1-2,7H,3-6,8,15H2 |
InChI Key |
QQNLFOVUJIUTPR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CC2=C(C=C(C=C2)F)Cl)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with tetrahydro-2H-pyran-4-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods for this compound may involve large-scale batch reactions in reactors, followed by purification steps to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Halogenation Patterns
Scaffold Modifications
- Replacing the phenyl ring with a thiophene () introduces sulfur-mediated hydrogen bonding and alters π-π stacking interactions, which may influence target selectivity in kinase inhibitors .
Physicochemical and Pharmacokinetic Insights
- Collision Cross-Section (CCS) : The 2,4-difluoro analog () has a CCS of 152.3 Ų for [M+H]⁺, suggesting moderate polarity suitable for blood-brain barrier penetration . The target compound’s CCS is expected to be higher due to chlorine’s atomic radius.
- LogP and Solubility : The 4-fluoro analog () has a LogP of ~2.5 (estimated), while the hydrochloride salt () offers improved solubility, critical for oral bioavailability .
Biological Activity
4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Research indicates that 4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine may act as an enzyme inhibitor and has the potential to modulate various biochemical pathways. Its interaction with specific molecular targets, such as enzymes or receptors, suggests that it can influence cellular processes related to inflammation and cancer. The presence of both chlorine and fluorine groups enhances its reactivity and binding affinity to biological targets .
Antitumor Activity
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines, particularly breast cancer cells. The compound exhibits selective cytotoxicity, indicating potential applications in cancer therapy. Its mechanism may involve the inhibition of critical pathways necessary for cancer cell survival .
Anti-inflammatory Effects
Preliminary studies suggest that 4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine could be effective in targeting inflammatory diseases. The compound's structural characteristics imply that it may modulate inflammatory responses through enzyme inhibition .
Case Studies
- Antitumor Potential : A study highlighted the antitumor activity of structurally related compounds, indicating that modifications in the phenyl group significantly affect biological activity against various cancer cell lines. This suggests that 4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine could be further optimized for enhanced efficacy .
- Structure-Activity Relationship (SAR) : Research on SAR patterns has shown that introducing different substituents on the oxanamine core can lead to variations in biological activity. Compounds with electron-withdrawing groups demonstrated improved antimicrobial properties compared to those with electron-donating groups .
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-chlorophenyl)oxan-4-amine | Contains only one chlorine substituent | Lacks the fluorine atom, affecting reactivity |
| N-(4-methylphenyl)oxan-4-amine | Methyl group instead of chlorine | Different electronic properties due to methyl group |
| N-(2-chloro-4-methylphenyl)oxan-2-amine | Chlorine at position 2 and methyl at position 4 | Variation in amine position alters biological activity |
The presence of both chlorine and fluorine groups in 4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine enhances its reactivity and interaction profiles compared to similar compounds, making it particularly valuable in research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
